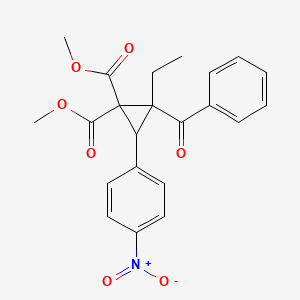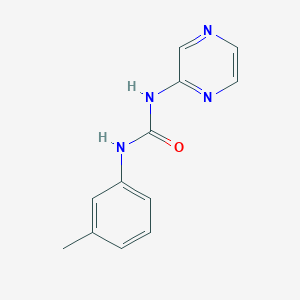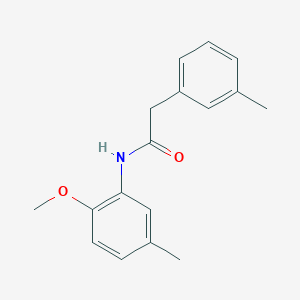![molecular formula C14H18F2N2O3S B5376614 N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of sulfonamide compounds and has been found to exhibit promising activity against various diseases and disorders.
作用機序
The mechanism of action of DFE is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. In cancer research, DFE has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In inflammation research, DFE has been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of pro-inflammatory prostaglandins. In neurological disorder research, DFE has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. In cancer research, DFE has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, DFE has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, DFE has been found to improve cognitive function and reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DFE has various advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity, which makes it a promising candidate for drug development. Another advantage is its ability to exhibit activity against various diseases and disorders. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
将来の方向性
DFE has various future directions for scientific research. One of the directions is to explore its potential therapeutic applications in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis and formulation for better efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, DFE has significant potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic applications.
合成法
DFE can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE. The synthesis of DFE has been extensively studied, and various modifications have been made to improve its yield and purity.
科学的研究の応用
DFE has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, DFE has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFE has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, DFE has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18(11-5-6-12(15)13(16)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPVEMOSGILEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
![N-[2-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B5376590.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)
![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)
![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)